Ortho-Substitution Dictates a Unique L-Shaped Molecular Conformation
Crystallographic analysis demonstrates that 2-(Cyanomethoxy)benzonitrile adopts an 'L-shaped' conformation where the cyanomethoxy residue is approximately perpendicular to the benzonitrile plane [1]. This is a direct consequence of the ortho-substitution and is a key structural feature not present in its para-substituted analog, 4-(Cyanomethoxy)benzonitrile. The ortho arrangement forces a specific molecular geometry that influences its solid-state packing and intermolecular interactions.
| Evidence Dimension | Conformation of the cyanomethoxy group relative to the benzonitrile ring |
|---|---|
| Target Compound Data | Orthogonal; 'L-shaped' conformation |
| Comparator Or Baseline | Planar or pseudo-planar (inferred for para-substituted analog, 4-(Cyanomethoxy)benzonitrile) |
| Quantified Difference | Approximately 90° angle between the planes of the cyanomethoxy group and the benzonitrile ring in the ortho isomer [1]. |
| Conditions | Single-crystal X-ray diffraction at 100 K [1]. |
Why This Matters
This conformation dictates the compound's unique crystal packing and intermolecular interactions, which are crucial for applications requiring specific solid-state properties, such as crystal engineering or formulation development.
- [1] Narasimhamurthy, T., Shashidhar, Shivashankar, S. A., Reddy, V. P., & Rathore, R. S. (2007). 2-(Cyanomethoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 63(2), o796-o798. View Source
